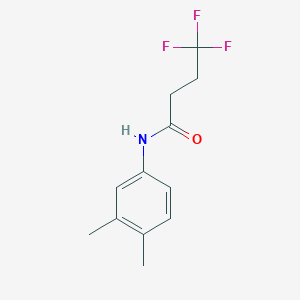![molecular formula C16H21N5O2S B12239361 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B12239361.png)
1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.
Sulfonylation:
- The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine, under anhydrous conditions.
Piperidine Ring Formation:
- The final step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Triazolo[4,3-b]pyridazin Core:
- Starting with a suitable pyridazine derivative, the triazole ring is introduced through cyclization reactions involving hydrazine derivatives and appropriate reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The cyclopropyl and sulfonyl groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
- 1-(Cyclopropanesulfonyl)-4-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Comparison: Compared to similar compounds, 1-(Cyclopropanesulfonyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to the presence of the cyclopropyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature may enhance its stability and ability to penetrate biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C16H21N5O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-cyclopropyl-3-(1-cyclopropylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H21N5O2S/c22-24(23,13-3-4-13)20-9-7-12(8-10-20)16-18-17-15-6-5-14(11-1-2-11)19-21(15)16/h5-6,11-13H,1-4,7-10H2 |
InChI Key |
OVCUEDATBCHVPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)S(=O)(=O)C5CC5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239278.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239290.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride](/img/structure/B12239297.png)
![5-Fluoro-4-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B12239312.png)
![N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}benzonitrile](/img/structure/B12239322.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239323.png)
![3-{[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12239333.png)
![2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12239339.png)

![3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12239346.png)
![2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine](/img/structure/B12239348.png)
![1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12239349.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12239359.png)
